molecular formula C8H4BrClN2 B1338266 3-Bromo-8-chloro-1,5-naphthyridine CAS No. 97267-61-3

3-Bromo-8-chloro-1,5-naphthyridine

Cat. No.: B1338266
CAS No.: 97267-61-3
M. Wt: 243.49 g/mol
InChI Key: SKKJMLNKELECHI-UHFFFAOYSA-N
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Description

Structural Classification in Naphthyridine Chemistry

This compound belongs to the fundamental chemical class known as naphthyridines, which are characterized as compounds containing a naphthyridine moiety where a naphthalene structure has undergone replacement of carbon atoms with nitrogen atoms in each of the two aromatic rings. The naphthyridine framework can be conceptualized as an assembly of two fused pyridine rings that do not share their nitrogen atoms, creating a bicyclic aromatic system with specific electronic and geometric properties. Within the broader classification system, this compound falls under the category of organoheterocyclic compounds, specifically within the diazanaphthalenes class and the naphthyridines subclass.

The 1,5-naphthyridine isomer represents one of six possible positional arrangements of nitrogen atoms within the bicyclic framework, distinguished by the placement of nitrogen atoms at positions 1 and 5 of the aromatic system. This particular isomeric arrangement creates unique electronic distribution patterns that influence the compound's chemical behavior and potential synthetic applications. The incorporation of bromine and chlorine substituents at positions 3 and 8 respectively introduces additional complexity to the molecular structure, creating specific reactive sites that can be exploited in synthetic transformations.

Chemical taxonomy classification places this compound within several hierarchical categories, including the kingdom of organic compounds, the superclass of organoheterocyclic compounds, and the direct parent classification of naphthyridines. Alternative parent categories encompass methylpyridines, heteroaromatic compounds, and organopnictogen compounds, reflecting the diverse structural features present within the molecular framework.

Historical Context and Discovery

The historical development of naphthyridine chemistry traces its origins to the pioneering work of Brobansky and Sucharda in 1927, who reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the classical Skraup quinoline synthesis methodology to 3-aminopyridine substrates. This foundational research established the synthetic framework that would subsequently enable the preparation of numerous naphthyridine derivatives, including halogenated variants such as this compound.

Since the year 2000, scientific literature has documented over 600 published papers specifically related to 1,5-naphthyridine research, with approximately 400 of these contributions appearing as patent applications, demonstrating the significant commercial and research interest in this class of compounds. This substantial body of research has encompassed various aspects of naphthyridine chemistry, including synthetic methodologies, structural modifications, and functional applications.

The development of dihalogenated naphthyridine derivatives represents a more recent advancement in the field, building upon earlier synthetic strategies for introducing halogen substituents onto the naphthyridine core. The specific compound this compound emerged from research efforts focused on exploring the effects of selective halogenation patterns on the chemical and physical properties of the parent naphthyridine structure.

Contemporary research continues to investigate novel synthetic approaches for preparing substituted naphthyridines, including modifications of classical cyclization reactions, inter- and intramolecular cycloaddition processes, and cross-coupling methodologies. These synthetic developments have facilitated access to increasingly complex naphthyridine derivatives, including compounds featuring multiple substituents such as this compound.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its role as a versatile synthetic intermediate and its contribution to understanding structure-property relationships within the naphthyridine family. The presence of both bromine and chlorine substituents provides unique opportunities for selective chemical transformations, as these halogens exhibit different reactivity patterns in various organic reactions.

Naphthyridine derivatives, including this compound, demonstrate remarkable versatility in synthetic applications due to their ability to undergo diverse chemical transformations. The reactivity pattern of 1,5-naphthyridines shows similarities with quinolines, enabling electrophilic substitution reactions, nucleophilic substitution processes, reduction and oxidation reactions, metalation procedures, and cross-coupling methodologies. The dual halogen substitution in this compound provides additional reactive sites that can be selectively modified to access complex molecular architectures.

Research investigations have explored the use of dihalogenated naphthyridines in nucleophilic aromatic substitution reactions, where the electron-withdrawing effects of both the nitrogen atoms and halogen substituents activate the aromatic system toward nucleophilic attack. These studies have demonstrated that compounds such as this compound can serve as effective electrophilic partners in reactions with various nucleophiles, including amines and other nitrogen-containing compounds.

The compound's significance extends to its role in advancing synthetic methodologies for heterocyclic chemistry. Researchers have utilized similar dihalogenated naphthyridine structures as key intermediates in the development of novel synthetic routes and reaction conditions, contributing to the broader understanding of heterocyclic reactivity patterns and enabling access to previously challenging molecular targets.

Nomenclature and Structural Identification Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds with multiple substituents. The base name "1,5-naphthyridine" indicates the bicyclic aromatic system with nitrogen atoms positioned at the 1 and 5 locations, while the prefixes "3-bromo" and "8-chloro" specify the positions and identities of the halogen substituents.

Chemical identification systems provide multiple approaches for uniquely characterizing this compound. The Chemical Abstracts Service registry number 97267-61-3 serves as a definitive identifier within chemical databases and literature searches. The compound's simplified molecular-input line-entry system representation "C1=CN=C2C=C(C=NC2=C1Cl)Br" provides a text-based description of the molecular connectivity.

The International Chemical Identifier string "InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H" offers a standardized method for representing the compound's structure in database systems. The corresponding International Chemical Identifier Key "SKKJMLNKELECHI-UHFFFAOYSA-N" provides a hashed representation suitable for rapid database searching and compound identification.

Alternative nomenclature systems recognize this compound under various synonyms, including "7-bromo-4-chloro-1,5-naphthyridine," reflecting different numbering conventions that may be encountered in chemical literature. The molecular descriptor number MFCD11848377 provides additional identification within specialized chemical databases.

Identification Parameter Value
Chemical Abstracts Service Number 97267-61-3
Molecular Formula C8H4BrClN2
Molecular Weight 243.49 g/mol
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular-Input Line-Entry System C1=CN=C2C=C(C=NC2=C1Cl)Br
International Chemical Identifier InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
International Chemical Identifier Key SKKJMLNKELECHI-UHFFFAOYSA-N
Molecular Descriptor Number MFCD11848377

Properties

IUPAC Name

3-bromo-8-chloro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKJMLNKELECHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541368
Record name 3-Bromo-8-chloro-1,5-naphthyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97267-61-3
Record name 3-Bromo-8-chloro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97267-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-8-chloro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-1,5-naphthyridine typically involves the bromination and chlorination of 1,5-naphthyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation . For instance, the bromination can be carried out using bromine in acetic acid, while chlorination can be achieved using thionyl chloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-chloro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, and various cross-coupled derivatives .

Scientific Research Applications

Medicinal Chemistry

The medicinal properties of 3-bromo-8-chloro-1,5-naphthyridine are primarily attributed to its structural characteristics that allow it to interact with biological targets. Research indicates that derivatives of 1,5-naphthyridines exhibit a range of biological activities, including:

  • Antibacterial Activity : Compounds within this class have shown effectiveness against various bacterial strains. Studies have demonstrated that naphthyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, certain 1,5-naphthyridine compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .
  • Antiviral Activity : Research has highlighted the potential of naphthyridine derivatives in inhibiting viral replication, making them candidates for further development as antiviral agents .

Case Study: Anticancer Activity

A study focused on a series of naphthyridine derivatives indicated that this compound displayed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.03 to 8.5 μM . These findings suggest that further optimization of this compound could lead to effective anticancer therapies.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bromine and chlorine substituents facilitate various reactions:

  • Cross-Coupling Reactions : The bromine atom allows for Suzuki or Heck coupling reactions, enabling the formation of biaryl compounds that are valuable in pharmaceuticals and materials science .
  • Ligand Formation : The compound can act as a ligand in coordination chemistry, forming metal complexes that are useful in catalysis and material applications .

Material Science Applications

The unique electronic properties of naphthyridine derivatives make them suitable for applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : Naphthyridine compounds have been explored as potential materials for OLEDs due to their ability to emit light when subjected to an electric current .
  • Sensors : The chemical reactivity and electronic properties of these compounds enable their use in sensors for detecting various analytes .

Data Table: Biological Activities of Naphthyridine Derivatives

Activity TypeCompound ExampleTarget/EffectReference
AntibacterialThis compoundInhibition of Gram-positive bacteria
AnticancerThis compoundCytotoxicity against MCF-7 and HL-60 cells
AntiviralDerivative XInhibition of viral replication
OLED ApplicationNaphthyridine derivative YLight emission under electric current

Mechanism of Action

The mechanism of action of 3-Bromo-8-chloro-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated 1,5-Naphthyridine Derivatives

The substitution pattern of halogens (Br, Cl, F, I) on the 1,5-naphthyridine scaffold significantly influences reactivity, physical properties, and biological activity. Key analogs include:

Compound Name Substituents Molecular Formula Key Properties/Applications References
3-Bromo-8-chloro-1,5-naphthyridine 3-Br, 8-Cl C₈H₄BrClN₂ Antimalarial precursor; Suzuki coupling substrate
8-Bromo-3-fluoro-1,5-naphthyridine 8-Br, 3-F C₈H₄BrFN₂ Predicted CCS: 138.7 Ų (M+H⁺); structural analog with enhanced solubility
3-Bromo-8-iodo-1,5-naphthyridine 3-Br, 8-I C₈H₄BrIN₂ Higher molecular weight (334.94 g/mol); used in Pd-catalyzed alkenylation
2,8-Dichloro-1,5-naphthyridine 2-Cl, 8-Cl C₈H₄Cl₂N₂ Distinct NMR splitting (AB systems for H3/H4 and H6/H7 protons)
4-Bromo-8-methyl-1,5-naphthyridine 4-Br, 8-CH₃ C₉H₇BrN₂ Methyl group enhances lipophilicity; intermediate for C-H functionalization

Key Observations :

  • Electronic Effects : Bromine at position 3 increases electrophilicity, facilitating nucleophilic substitution (e.g., with amines) . Chlorine at position 8 stabilizes the ring via resonance but reduces solubility compared to fluorine analogs .
  • Steric Effects : Bulkier substituents (e.g., iodine at position 8) hinder coupling reactions but improve stability in cross-coupling protocols .
Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : this compound reacts with arylboronic acids under Pd catalysis to form biaryl derivatives, a strategy used to prepare 8-(4-formylaryl)-2-methoxynaphthyridine . In contrast, 3-bromo-8-iodo-1,5-naphthyridine exhibits higher reactivity in alkenylation with vinyl boronic acids due to iodine’s superior leaving-group ability .
  • Sonogashira Coupling: 3-Bromo-1,5-naphthyridine derivatives undergo alkynylation with terminal alkynes, though chloro substituents at position 8 may require harsher conditions compared to bromo analogs .
Functionalization via C-H Activation
  • This compound is less reactive in Minisci-type C-H amination compared to non-halogenated analogs due to electron-withdrawing effects of halogens. However, 4-bromo-8-methyl-1,5-naphthyridine undergoes efficient photoredox-mediated amination, leveraging methyl’s electron-donating properties .

Physical and Spectroscopic Properties

  • Solubility : Fluorine-substituted analogs (e.g., 8-bromo-3-fluoro-1,5-naphthyridine) exhibit higher solubility in organic solvents (e.g., CCl₄) due to reduced polarity .
  • NMR Signatures : Dichloro derivatives (e.g., 2,8-dichloro-1,5-naphthyridine) display distinct AB coupling patterns (J = 8–9 Hz), whereas bromo-chloro analogs show broader deshielding of adjacent protons .

Biological Activity

Overview

3-Bromo-8-chloro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine class, characterized by the presence of bromine and chlorine substituents at the 3rd and 8th positions on the naphthyridine ring. Its molecular formula is C8H4BrClN2C_8H_4BrClN_2 and it has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to synthesize existing research on the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential applications.

Target Interactions

This compound interacts with various biological targets, which can be categorized into:

  • Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been shown to modulate kinase and phosphatase activities, which are crucial for cell signaling.
  • Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, influencing cellular responses and gene expression .

Biochemical Pathways

The reactivity of this compound allows it to participate in several biochemical pathways:

  • Cell Signaling Modulation : By altering phosphorylation states of signaling proteins, this compound can affect how cells respond to external stimuli.
  • Gene Expression Regulation : It interacts with transcription factors that regulate genes involved in cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that derivatives of naphthyridines, including this compound, possess activity against various bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been linked to enhanced antibacterial activity .

Table 1 summarizes the antimicrobial activity of this compound compared to standard antibiotics:

Microorganism MIC (mM) Comparison
Staphylococcus aureus6–7Comparable to ampicillin
Escherichia coli5.4–7.1Comparable to tetracycline
Pseudomonas aeruginosaNot active

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

  • Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating critical signaling pathways .

Case Studies

Several studies have explored the biological activity of naphthyridines. For instance:

  • A study published in MDPI examined various naphthyridine derivatives for their antimicrobial activity. It found that brominated compounds exhibited superior activity against bacterial strains compared to non-brominated counterparts .
  • Research on the modulation of antibiotic activity by naphthyridine derivatives showed that combining these compounds with existing antibiotics could enhance their efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-8-chloro-1,5-naphthyridine?

  • Methodological Answer :

  • Direct Halogenation : Bromination of 1,5-naphthyridine derivatives using Br₂ in CCl₄ under reflux (1 hour) yields 3-bromo derivatives. Subsequent chlorination or selective displacement can introduce the 8-chloro substituent .
  • Halogenolysis : Conversion of tautomeric 1,5-naphthyridinones to halogenated derivatives via phosphoryl chloride (POCl₃) or bromide (POBr₃) at elevated temperatures (e.g., 160°C for 20 hours in sealed tubes) .
  • Key Considerations : Solvent choice (CCl₄ enhances solubility), stoichiometric control of halogenating agents, and purification via column chromatography to isolate isomers.

Q. How can NMR spectroscopy confirm the structure of this compound?

  • Methodological Answer :

  • AB Systems in NMR : For dichloro analogs, protons at positions H3/H4 and H6/H7 form distinct AB coupling systems. Chemical shifts for H3 and H7 are similar but distinguishable via splitting patterns (e.g., J = 5–6 Hz for H3-H4 coupling) .
  • ¹³C NMR : Halogen substituents deshield adjacent carbons, with characteristic shifts (e.g., C3 and C8 carbons appear downfield due to Br/Cl electronegativity).
  • Validation : Compare experimental data with computed DFT models or literature values for halogenated naphthyridines .

Advanced Research Questions

Q. What strategies enable selective functionalization of this compound?

  • Methodological Answer :

  • Aminolysis : React with amines (e.g., 2-diethylaminoethylamine) in hydrocarbon solvents (e.g., heptane) at 160°C for 20 hours to replace the 8-chloro group while retaining bromine. Yields >90% are achievable with excess amine .
  • Mannich Alkylation : Introduce bulky substituents (e.g., bis(dipropylaminomethyl)phenol) via reflux in ethanol/HCl (pH 2.5, 8.5 hours). This modifies bioactivity while preserving the bromine for further coupling .
  • Methoxylation : Replace chlorine with methoxy groups using MeONa/MeOH under reflux, enabling solubility tuning for coordination chemistry .

Q. How can researchers evaluate the antimalarial activity of derivatives?

  • Methodological Answer :

  • Derivative Synthesis : Prepare analogs like 3-bromo-8-(p-hydroxyanilino)-1,5-naphthyridine via amine substitution. Optimize yields by adjusting solvent polarity (e.g., EtOH vs. DMF) .
  • In Vitro Assays : Test against Plasmodium falciparum strains (e.g., 3D7) using SYBR Green I fluorescence-based growth inhibition assays. Compare IC₅₀ values with chloroquine controls .
  • Structure-Activity Relationships (SAR) : Correlate substituent bulk/electron-withdrawing effects (e.g., Br vs. Cl) with potency. Derivatives with bis(alkylamino)phenol groups show enhanced activity .

Q. What are the challenges in characterizing halogenated naphthyridine isomers?

  • Methodological Answer :

  • Chromatographic Separation : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve 3-bromo-8-chloro from 4,8-dichloro isomers. Retention times vary due to halogen positioning .
  • Mass Spectrometry : Monitor isotopic patterns (e.g., Br’s ¹:¹ ⁷⁹Br/⁸¹Br doublet) and fragmentation pathways. Dichloro analogs exhibit distinct [M-Cl]⁺ peaks .
  • X-ray Crystallography : Resolve positional ambiguity for heavy atoms (Br/Cl). For example, 2,8-dichloro-1,5-naphthyridine crystallizes in a monoclinic system with halogen positions confirmed via Patterson maps .

Q. How does this compound behave in coordination chemistry?

  • Methodological Answer :

  • Ligand Design : Use as a bidentate ligand via N1 and N5 atoms. React with Cu(I) or W(0) precursors (e.g., [Cu(MeCN)₄]PF₆) in THF under inert atmosphere to form complexes like [Cu(1,5-napy)₂]PF₆ .
  • Photophysical Properties : Measure emission spectra of Cu(I) complexes. Bromine enhances spin-orbit coupling, leading to phosphorescence with microsecond lifetimes .
  • Applications : Test complexes in organic light-emitting diodes (OLEDs) or as catalysts in cross-coupling reactions .

Key Recommendations for Researchers

  • Synthetic Optimization : Prioritize POCl₃/PCl₅ mixtures for challenging halogenations .
  • Bioactivity Screening : Combine antimalarial assays with toxicity profiling (e.g., HepG2 cell viability) .
  • Advanced Characterization : Pair NMR with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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